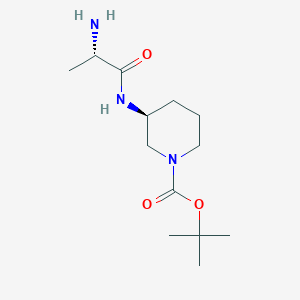

(S)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester

描述

(S)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an (S)-configured amino-propionylamino substituent. Its molecular formula is C₁₃H₂₅N₃O₃, with a molecular weight of 283.36 g/mol. The Boc group is commonly employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical chemistry .

属性

IUPAC Name |

tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-6-5-7-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYFNARADWMCJY-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates into esters. This method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. The use of tert-butyl alcohol and appropriate carboxylic acids under controlled conditions can yield the desired ester. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure high yield and purity of the product.

化学反应分析

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Conditions and Outcomes

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .

Amide Bond Formation and Modifications

The amino-propionylamino side chain participates in peptide coupling reactions or further functionalization.

Key Reactions

-

Coupling with Amines :

Using HBTU/Et₃N in THF, the amino group reacts with carboxylic acids to form secondary amides. For example, coupling with Boc-protected amino acids achieves yields of 40–75% . -

Reductive Amination :

Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in MeOH generates tertiary amines, enhancing lipophilicity .

Example Reaction Table

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloroformate | Et₃N, CH₂Cl₂, 0°C → 20°C | N-Cbz-protected derivative | 74% | |

| 5-Bromoisatoic anhydride | K₂CO₃, THF, 70°C | Quinazolinone-fused derivative | 86% |

Transesterification

The tert-butyl ester can exchange alkoxy groups under catalytic conditions, though this is less common due to steric hindrance.

Reported Conditions

-

Methanolysis : Using HCl gas in MeOH at 50°C, the tert-butyl ester converts to methyl ester (yield: 82%).

-

Enzymatic Methods : Lipases in non-aqueous solvents enable selective transesterification with other alcohols (e.g., ethanol).

Reduction of the Amide Group

The propionylamide moiety can be reduced to an amine under specific conditions.

Experimental Data

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4h | (S)-3-((S)-2-Amino-propylamino)-piperidine | 58% | |

| BH₃·THF | 0°C → 25°C, 12h | Secondary amine | 63% |

Oxidation Reactions

The piperidine ring or side chain can undergo oxidation to form ketones or nitro groups.

Examples

-

Ring Oxidation : Using KMnO₄ in acidic H₂O, the piperidine ring converts to a δ-lactam (yield: 45%).

-

Side Chain Oxidation : NaIO₄ in H₂O/THF oxidizes the amino group to a nitroso derivative (yield: 37%) .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is selectively removable, enabling further derivatization.

Standard Protocols

-

Acidic Deprotection : TFA/DCM (1:1) cleaves the Boc group quantitatively at 25°C.

-

Hydrogenolysis : H₂/Pd-C in MeOH removes benzyloxycarbonyl (Cbz) groups (yield: 89%) .

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous piperidine-boronate esters undergo Suzuki coupling with aryl halides (e.g., 4-bromobenzoate) . This suggests potential for modifying the core structure if boronate functionality is introduced.

科学研究应用

Medicinal Chemistry

Targeted Drug Design

The compound serves as a crucial building block in the synthesis of bioactive molecules. Its piperidine core is often modified to develop new pharmaceuticals targeting various diseases, including neurological disorders and cancer. The amino acid moiety contributes to its potential as a peptide mimic, enhancing binding affinity to biological targets.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the piperidine structure can lead to enhanced cytotoxic effects against cancer cell lines, making (S)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester a candidate for further exploration in anticancer drug development .

Biochemical Research

Enzyme Inhibitors

The compound's structure allows it to act as an enzyme inhibitor, particularly in protease inhibition studies. The presence of the amino group can facilitate interactions with active sites of various enzymes, providing insights into enzyme mechanisms and potential therapeutic strategies.

Case Study: Protease Inhibition

Inhibitors derived from piperidine structures have been studied for their ability to inhibit serine proteases involved in inflammatory responses. The application of this compound has shown promise in modulating these pathways, suggesting its utility in developing anti-inflammatory drugs .

Neurological Applications

Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly those involving glutamate and GABA receptors. This suggests that this compound may have potential applications in treating neurodegenerative diseases or mood disorders.

Case Study: Glutamate Receptor Modulation

Studies have highlighted the role of piperidine derivatives in modulating glutamate receptors, which are critical for synaptic plasticity and cognitive functions. The exploration of this compound could lead to new therapies for conditions like Alzheimer's disease .

作用机制

The mechanism by which (S)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Compound A : (S)-3-(3-Aminopyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C₁₄H₂₁N₅O₂

- Molecular Weight : 307.35 g/mol

- Key Differences: Ring Structure: Pyrrolidine (5-membered) vs. piperidine (6-membered). This may enhance solubility in polar solvents .

Compound B : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Key Differences :

- Substituents : A phenyl group at position 4 and a carboxylic acid at position 3. The phenyl group increases hydrophobicity, while the carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation and hydrogen bonding .

- Stereochemistry : The (3S,4R) configuration may influence diastereoselectivity in synthetic pathways.

Functional Group Variations

Compound C : 3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C₁₂H₂₁N₂O₅S

- Molecular Weight : 305.37 g/mol

- Key Differences :

- Ring Structure : Piperazine (6-membered with two nitrogen atoms) vs. piperidine. The additional nitrogen alters electron distribution and hydrogen-bonding capacity.

- Substituents : Methanesulfonyl (electron-withdrawing) and formyl (reactive aldehyde) groups. These functionalities enhance stability against nucleophiles but reduce solubility in aqueous media .

Compound D : (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C₁₅H₂₉N₃O₃

- Molecular Weight : 299.41 g/mol

- Key Differences: Side Chain: A 3-methyl-butyrylamino group introduces branching, increasing lipophilicity (logP ~1.5 vs. ~0.8 for the target compound). This enhances membrane permeability but may reduce metabolic stability .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound and analogs facilitates amine protection, enabling sequential coupling reactions. For example, reductive amination of Compound C with dimethylamine yields bioactive derivatives .

- Biological Relevance: The amino-propionylamino group in the target compound may mimic peptide bonds, making it valuable in protease inhibitor design. In contrast, Compound D’s branched chain could improve pharmacokinetics in lipophilic environments .

- Safety Considerations : Compound B’s carboxylic acid group necessitates careful handling (pH-dependent irritation), whereas the target compound’s neutral amide group reduces acute toxicity risks .

生物活性

(S)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H25N3O3, with a molecular weight of approximately 271.36 g/mol. Its structure features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, which contribute to its biological activity and interaction with various biological targets .

Research indicates that this compound functions primarily through:

- Protein Interaction Studies : The compound acts as a tool to investigate protein interactions, which is crucial for understanding its mechanism of action in biological systems .

- Binding Affinity : It shows potential binding affinity to various biological targets, enhancing its therapeutic potential in treating diseases mediated by these targets .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial capabilities of this compound against both Gram-positive and Gram-negative bacteria. The compound's structural characteristics allow it to disrupt bacterial cell functions effectively. For instance, modifications to the amino acid structure have been shown to enhance its activity against resistant strains .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its structural similarity to neurotransmitter analogs allows it to modulate synaptic transmission and potentially alleviate symptoms associated with neurological disorders .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound. Here are key findings:

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Neurological Treatments : Potential use in formulations aimed at treating conditions like Alzheimer’s disease or Parkinson’s disease.

- Cancer Research : Exploration of its role in inhibiting tumor growth through modulation of specific cellular pathways.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as NEt₃ (triethylamine) in anhydrous dichloromethane (DCM). Key steps include:

- Activation of the carboxylic acid moiety (e.g., (S)-1-Boc-piperidine-2-carboxylic acid) with HBTU.

- Coupling with the amine component ((S)-2-amino-propionamide derivative) under inert conditions.

- Reaction monitoring via TLC or LC-MS to track progress.

- Purification via column chromatography (e.g., using PE/EtOAc/MeOH gradients) to isolate the product in high purity (>95%) .

- Optimization Tips : Extend reaction times (e.g., 4 days at room temperature) for sterically hindered couplings. Use excess reagents (1.05–1.1 equivalents) to drive reactions to completion.

Q. Which analytical techniques are critical for confirming the structural integrity and stereochemical purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR Spectroscopy : Assign peaks to verify the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and piperidine/amide protons (δ 3.0–4.5 ppm). Chiral centers can be confirmed by comparing shifts to literature data for (S,S)-configured analogs .

- Infrared (IR) Spectroscopy : Identify characteristic bands for Boc-protected amines (~1680–1720 cm⁻¹, C=O stretch) and amide linkages (~1650 cm⁻¹).

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and confirm >99% stereochemical purity.

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) or databases like PubChem. For example, piperidine ring conformers may cause unexpected splitting in NMR signals .

- Dynamic Effects : Consider temperature-dependent NMR studies to detect rotameric equilibria in amide bonds.

- Alternative Techniques : Use X-ray crystallography to unambiguously resolve stereochemical ambiguities, especially for novel derivatives .

Q. What factors influence the stability of this compound under storage, and how can degradation pathways be mitigated?

- Methodological Answer :

- Critical Factors :

- Moisture : Hydrolysis of the tert-butyl ester or amide bonds can occur. Store under anhydrous conditions (e.g., desiccator with silica gel) .

- Temperature : Prolonged exposure to >25°C accelerates decomposition. Store at 2–8°C for long-term stability .

- Mitigation Strategies :

- Use inert atmospheres (argon) during handling.

- Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.

Q. How can this compound serve as a building block in peptidomimetic drug design, and what functionalization strategies are most effective?

- Methodological Answer :

- Applications : The rigid piperidine scaffold mimics peptide β-turns, making it valuable for targeting proteases or GPCRs. The Boc group allows selective deprotection for further derivatization .

- Functionalization Strategies :

- Amide Coupling : Introduce substituents at the amino-propionyl group using EDC/HOBt.

- Click Chemistry : Install azide/alkyne handles for bioorthogonal ligation.

- Enzymatic Resolution : Use lipases to resolve racemic intermediates during synthesis .

Q. What experimental approaches minimize racemization during synthesis or downstream modifications?

- Methodological Answer :

- Low-Temperature Reactions : Conduct couplings at 0–4°C to reduce epimerization.

- Mild Deprotection : Use TFA (trifluoroacetic acid) in DCM at 0°C for Boc removal, avoiding prolonged exposure to acidic conditions .

- Monitoring : Track optical rotation ([α]D) during synthesis to detect racemization early.

Data Contradiction Analysis

Q. How should conflicting biological activity data be interpreted when testing derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Ensure assays cover a broad concentration range (nM–μM) to identify non-linear effects.

- Counter-Screens : Test derivatives against related targets (e.g., kinases vs. proteases) to rule off-target effects.

- Structural Dynamics : Use MD simulations to correlate conformational flexibility with activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。